Dotap Dotap
Brand Name: Vulcanchem
CAS No.: 113669-21-9
VCID: VC20885342
InChI: InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C42H80NO4+
Molecular Weight: 663.1 g/mol

Dotap

CAS No.: 113669-21-9

Cat. No.: VC20885342

Molecular Formula: C42H80NO4+

Molecular Weight: 663.1 g/mol

* For research use only. Not for human or veterinary use.

Dotap - 113669-21-9

Specification

CAS No. 113669-21-9
Molecular Formula C42H80NO4+
Molecular Weight 663.1 g/mol
IUPAC Name 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium
Standard InChI InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-
Standard InChI Key KWVJHCQQUFDPLU-YEUCEMRASA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Introduction

Chemical Structure and Properties

DOTAP is a di-chain, or gemini, cationic surfactant characterized by its quaternary ammonium headgroup connected to two oleic acid tails through ester linkages. This unique structure provides DOTAP with its distinctive properties and functionality .

The compound exists in different salt forms, with the two most common being:

PropertyDOTAP ChlorideDOTAP Methyl Sulfate
Molecular FormulaC₄₂H₈₀ClNO₄C₄₂H₈₀NO₄·CH₃O₄S
Molecular Weight698.54 g/mol774.19 g/mol
CAS Number132172-61-3144189-73-1
AppearanceWhite to off-white solidWhite to off-white solid
Storage Temperature-20°C2-8°C
Physical FormSolidBuffered aqueous suspension

The physical characteristics of DOTAP include a density of 1.11 g/cm³ and a generally clear to hazy colorless or faint yellow appearance when in solution . These properties make it suitable for various biomedical applications, particularly those requiring lipid-based delivery systems.

Enantiomeric Forms

An important characteristic of DOTAP is its chirality. Commercial DOTAP is typically available as a racemic mixture of two enantiomers: (R)-DOTAP and (S)-DOTAP. Research has demonstrated that these enantiomers exhibit different biological activities, particularly as adjuvants in vaccine formulations .

Studies comparing the adjuvant activity of these enantiomers in cancer vaccine models have shown that (R)-DOTAP induces stronger tumor regression and more robust CD8+ T-cell responses compared to its (S) counterpart. This enantiospecific activity has led to increased interest in using purified (R)-DOTAP for immunotherapeutic applications .

Synthesis and Production

Synthetic Methods

The synthesis of DOTAP varies depending on its intended application:

For materials intended for transfection and research purposes, DOTAP is prepared from high-purity oleic acid to ensure consistent properties. This process involves the di-esterification of 2,3-epoxypropyltrimethylammoniumchloride (EPTAC) with oleic acid .

In contrast, the commercial DOTAP used in fabric softeners is produced through the di-esterification of EPTAC with partially hydrogenated palm oil, resulting in a mixture of fatty acid tails including palmitic (C16), stearic (C18), oleic (C18), and linoleic (C18) acids. In these commercial formulations, the saturated di-stearate compound tends to be the predominant component .

Formulation Methods

Two primary methods are employed for preparing DOTAP liposomes for research and therapeutic applications:

  • Lipid Film Hydration and Extrusion: This traditional approach involves forming a lipid film followed by hydration and extrusion to create uniform liposomes. This method is widely used due to its simplicity, scalability, and minimal equipment requirements .

  • Microfluidics-Based Preparation: This advanced technique utilizes continuous flow and rapid micromixing to produce liposomes with narrower size distributions. The procedure offers enhanced control over particle formation, greater yields, improved reproducibility, and easier scalability compared to traditional methods .

Recent research has demonstrated that DOTAP nanoparticles prepared using microfluidic methods (DOTAP-Nano) induced significantly stronger CD4+ and CD8+ T-cell responses than conventionally prepared liposomal DOTAP (DOTAP-Lipo), highlighting the importance of the preparation method on biological activity .

Applications in Gene Delivery and Transfection

One of the most significant applications of DOTAP is as a transfection agent for delivering nucleic acids into cells. DOTAP forms cationic liposomes that can interact with negatively charged DNA, RNA, oligonucleotides, and other molecules to create complexes (lipoplexes) that facilitate cellular uptake .

Mechanism of Action

The positively charged quaternary ammonium headgroup of DOTAP interacts electrostatically with the negatively charged phosphate groups of nucleic acids, encapsulating them and protecting them from degradation. When these complexes encounter cell membranes, they facilitate endocytosis, allowing the genetic material to enter the cell .

DOTAP also aids in endosomal escape through the proton sponge effect, enabling the delivered nucleic acids to reach their intended cellular targets. This mechanism makes DOTAP particularly effective for:

  • Transfection of DNA including yeast artificial chromosomes (YACs)

  • Delivery of RNA and oligonucleotides

  • Transfer of ribonucleoprotein complexes

  • Delivery of other negatively charged molecules

Optimization of Transfection Efficiency

Research has focused on optimizing DOTAP formulations to enhance transfection efficiency. Studies have shown that incorporating additional lipids into DOTAP systems can significantly improve performance. For example, DOTAP-modified formulations using synthetic amino acid-based cationic lipids have demonstrated enhanced gene delivery capabilities compared to standard formulations .

One study reported that optimized lipid-DNA complexes of DOTAP-incorporated formulations (particularly one designated as DtCTTD) displayed superior transfection capabilities in prostate cancer (PC3) and lung cancer (A549) cell lines when compared to widely used commercial transfection reagents like Lipofectamine .

Role in Vaccine Development

Adjuvant Properties

DOTAP has emerged as a valuable component in vaccine formulations, particularly as an adjuvant to enhance immune responses. Research has demonstrated that DOTAP can effectively activate dendritic cells and stimulate antigen-specific T-cell responses, making it useful for both prophylactic and therapeutic vaccines .

Studies examining DOTAP's adjuvant activity have shown that it can induce strong CD4+ and CD8+ T-cell responses when administered with antigens. This activity is particularly pronounced with the (R)-DOTAP enantiomer, which has demonstrated superior efficacy in stimulating anti-tumor immune responses compared to the (S) enantiomer .

Combination with Immunostimulatory Molecules

A study examining various combinations reported that DOTAP nanoparticles plus D35 induced detectable T-cell responses even with relatively low doses of antigen (as little as 1 μg), demonstrating the potency of this adjuvant combination .

Application in Cancer Immunotherapy

DOTAP, particularly (R)-DOTAP, has shown considerable promise as an adjuvant in cancer immunotherapies. In murine cervical cancer models, (R)-DOTAP formulated with HPV16 E7 peptide demonstrated dose-dependent tumor regression, supported by enhanced CD8+ T-cell responses and increased tumor-infiltrating lymphocytes .

A phase I clinical trial of an R-DOTAP HPV16 peptide formulation reported induction of strong HPV-specific CD8+ cytolytic T-cells without associated systemic toxicities, suggesting a favorable efficacy and safety profile for clinical applications .

Structural Characteristics and Interactions

Counterion Effects

The counterion associated with DOTAP significantly affects its properties and behavior. X-ray and neutron diffraction studies have revealed that different counterions, such as chloride (Cl-) and iodide (I-), alter the hydration properties of the DOTAP headgroup .

Membrane Interactions

As a cationic lipid, DOTAP influences the properties of liposomal membranes in several ways:

  • Particle Size Modulation: The concentration of DOTAP affects the size of liposomes, with higher concentrations generally resulting in smaller particles. This is thought to be due to DOTAP-induced changes at the membrane interface that facilitate electrostatic interactions in the polar head region .

  • Surface Charge Alteration: DOTAP confers a positive charge to liposomes, which influences their interaction with negatively charged cell membranes and molecules .

  • Membrane Fluidity Enhancement: Studies indicate that adding DOTAP can increase the fluidity of liposome membranes, as evidenced by increased calcein release in formulations with higher DOTAP content .

DOTAP Liposome Formulations

Various DOTAP liposomal formulations have been developed for specific applications, often combining DOTAP with other lipids to optimize performance. The table below presents common DOTAP liposome compositions:

Liposome CompositionMolar RatioSizeApplication
DOTAP/DOPC50/50100 nmDNA/RNA delivery
DOTAP/DOPC40/60100 nmDNA/RNA delivery
DOTAP/DOPC30/70100 nmDNA/RNA delivery
DOTAP/DOPC20/80100 nmDNA/RNA delivery
DOTAP/DOPC10/90100 nmDNA/RNA delivery
DOTAP/DOPC5/95100 nmDNA/RNA delivery
DOTAP/DOPC2/98100 nmDNA/RNA delivery
DOTAP/DOPC0.5/99.5100 nmDNA/RNA delivery

These formulations offer varying levels of transfection efficiency, stability, and cellular compatibility depending on the DOTAP concentration .

Applications in Drug Delivery

Beyond nucleic acid delivery, DOTAP liposomes serve as effective carriers for various therapeutic compounds:

  • Versatile Encapsulation: DOTAP liposomes can encapsulate both hydrophobic drugs within their lipid bilayer membrane and hydrophilic drugs within their aqueous interior .

  • Enhanced Cellular Uptake: The positive surface charge of DOTAP liposomes facilitates interaction with negatively charged cell membranes, potentially increasing the efficacy of delivered drugs .

  • Cancer Therapy Applications: Research has shown that adding DOTAP to liposomes can increase their cytotoxicity against cancer cells, such as HepG2 cells, suggesting potential applications in targeted cancer therapy .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H331Toxic if inhaled
H336May cause drowsiness or dizziness
H351Suspected of causing cancer
H361dSuspected of damaging the unborn child
H372Causes damage to organs through prolonged or repeated exposure

These hazards necessitate appropriate precautions in handling and use .

Cytotoxicity

While DOTAP has been described as a gentle transfection agent compared to some alternatives, it still exhibits concentration-dependent cytotoxicity that must be considered in formulation design. Research suggests that optimizing DOTAP concentration and combining it with other lipids can help mitigate these effects .

Recent Advances and Future Directions

Recent research has expanded our understanding of DOTAP and opened new avenues for its application:

  • Microfluidic Preparation Techniques: Advanced preparation methods have improved the quality and performance of DOTAP nanoparticles, particularly for vaccine applications .

  • Enantiopure Formulations: The recognition of differential activity between DOTAP enantiomers has led to increased interest in using enantiopure preparations, particularly (R)-DOTAP, for specific applications .

  • mRNA Vaccine Applications: DOTAP has been utilized in the development of mRNA-based vaccines, including those for COVID-19, highlighting its relevance in contemporary vaccine technology .

  • Combination Therapeutics: Research exploring various combinations of DOTAP with other lipids, adjuvants, and therapeutic agents continues to expand the potential applications of this versatile compound .

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